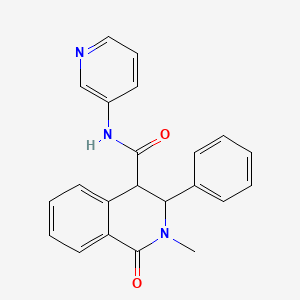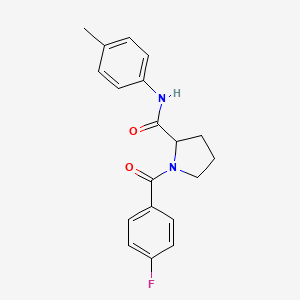![molecular formula C21H26N2O2 B6116632 (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6116632.png)
(3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone, also known as IPP or IPPM, is a chemical compound that has been the subject of scientific research in recent years. IPPM is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which plays a critical role in various physiological processes.
Wirkmechanismus
(3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. PKC is a key regulator of various signaling pathways involved in cell proliferation, differentiation, and apoptosis. The inhibition of PKC by (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM leads to the activation of pro-apoptotic signaling pathways and the suppression of anti-apoptotic signaling pathways, resulting in the induction of apoptosis in cancer cells. In addition, the inhibition of PKC by (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM leads to the activation of the insulin signaling pathway, resulting in improved glucose uptake and insulin sensitivity in diabetic animals. Furthermore, the inhibition of PKC by (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM leads to the suppression of amyloid-beta peptide aggregation, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM depend on the specific cell type and tissue studied. In cancer cells, (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM induces apoptosis through the activation of pro-apoptotic signaling pathways, such as the c-Jun N-terminal kinase pathway. In diabetic animals, (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM improves glucose uptake and insulin sensitivity through the activation of the insulin signaling pathway. In Alzheimer's disease, (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM suppresses amyloid-beta peptide aggregation through the inhibition of PKC. In addition, (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM has been shown to have anti-inflammatory and anti-angiogenic effects in various disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM is its high selectivity for PKC, which allows for the specific inhibition of PKC without affecting other signaling pathways. Another advantage of (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM is its potent inhibitory activity, which allows for the use of lower concentrations of the compound in experiments. However, one limitation of (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM is its poor solubility in aqueous solutions, which can limit its use in certain experimental setups. In addition, the high potency of (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM can also lead to off-target effects, which need to be carefully monitored in experiments.
Zukünftige Richtungen
For research on (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy and safety in clinical trials. In addition, the potential use of (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM in combination with other anti-cancer, anti-diabetic, or anti-Alzheimer's disease agents should be explored. Furthermore, the role of PKC in other disease states, such as cardiovascular disease and neurodegenerative diseases, should be investigated to determine the potential therapeutic applications of (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM in these conditions.
Synthesemethoden
(3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM can be synthesized through a multi-step process involving the condensation of 3-pyridinemethanol with 3-isopropoxybenzaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the resulting alcohol with piperidine and methanesulfonyl chloride. The purity of the synthesized (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM can be determined through various analytical techniques, such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
(3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. The inhibition of PKC by (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. In addition, (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM has been found to improve glucose uptake and insulin sensitivity in animal models of diabetes, suggesting its potential as a novel anti-diabetic agent. Furthermore, (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease, indicating its potential as a disease-modifying agent for Alzheimer's disease.
Eigenschaften
IUPAC Name |
(3-propan-2-yloxyphenyl)-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16(2)25-20-9-3-7-18(12-20)21(24)19-8-5-11-23(15-19)14-17-6-4-10-22-13-17/h3-4,6-7,9-10,12-13,16,19H,5,8,11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXPQRAMEFKBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chlorophenyl)-N'-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B6116556.png)
![5-[4-(benzyloxy)benzylidene]-3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6116568.png)



![2-[4-(3-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone](/img/structure/B6116586.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6116587.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6116593.png)
![N-(3-methoxybenzyl)-3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanamide](/img/structure/B6116598.png)
![1-(3-methoxybenzyl)-6-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6116602.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6116617.png)
![5-[(isopropyl{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6116626.png)
![N-(3-{[2-(5-bromo-2-hydroxy-3-nitrobenzylidene)hydrazino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B6116650.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-1H-indole-5-carboxamide](/img/structure/B6116656.png)
